molecular formula C13H21NO B13180191 (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine

(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine

Cat. No.: B13180191
M. Wt: 207.31 g/mol
InChI Key: BXDVYYXCTVFKDC-LLVKDONJSA-N
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Description

(1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with a 3-methylbutoxy group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(3-Methylbutoxy)benzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 4-(3-Methylbutoxy)benzaldehyde with ®-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of (1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Optimization of Reaction Conditions: Employing high-throughput screening to identify optimal reaction conditions, including temperature, solvent, and catalyst concentration.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction of the phenyl ring or the amine group can be achieved using hydrogenation or hydride donors.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products:

    Oxidation Products: Formation of imines or oxides.

    Reduction Products: Formation of reduced amines or hydrogenated phenyl derivatives.

    Substitution Products: Functionalized phenyl derivatives with various substituents.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms.

    Biochemical Probes: Utilized as a probe to study biochemical pathways and interactions.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Material Science: Used in the development of novel materials with specific properties.

    Agrochemicals: Potential application in the synthesis of agrochemical agents.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Comparison with Similar Compounds

  • (1R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine
  • (1R)-1-[4-(Methoxy)phenyl]ethan-1-amine
  • (1R)-1-[4-(Ethoxy)phenyl]ethan-1-amine

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., trifluoromethyl, methoxy, ethoxy) distinguishes these compounds.
  • Chemical Properties: Variations in substituents lead to differences in chemical reactivity and physical properties.
  • Biological Activity: Each compound may exhibit unique biological activities due to differences in molecular interactions and target specificity.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine

InChI

InChI=1S/C13H21NO/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m1/s1

InChI Key

BXDVYYXCTVFKDC-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OCCC(C)C)N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(C)N

Origin of Product

United States

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